Cas no 23380-54-3 (2-Amino-4-chloro-5-sulfamoyl-o-benzotoluidide)
2-Amino-4-chloro-5-sulfamoyl-o-benzotoluidide Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-4-chloro-5-sulfamoyl-o-benzotoluidide
- 2-amino-4-chloro-N-(2-methylphenyl)-5-sulfamoylbenzamide
- Benzamide,2-amino-5-(aminosulfonyl)-4-chloro-N-(2-methylphenyl)-
- 2-Amino-5-(aminosulphonyl)-4-chloro-N-(o-tolyl)benzamide
- SCHEMBL11246918
- 23380-54-3
- Metolazone benzamide analog [USP Impurity]
- EINECS 245-620-4
- UNII-U9363D8R2T
- Q27290937
- DTXSID80177941
- NS00027409
- Benzamide, 2-amino-5-(aminosulfonyl)-4-chloro-N-(2-methylphenyl)-
- 2-AMINO-5-(AMINOSULFONYL)-4-CHLORO-N-(O-TOLYL)BENZAMIDE
- METOLAZONE IMPURITY E [EP IMPURITY]
- 2-Amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide
- U9363D8R2T
-
- Inchi: 1S/C14H14ClN3O3S/c1-8-4-2-3-5-12(8)18-14(19)9-6-13(22(17,20)21)10(15)7-11(9)16/h2-7H,16H2,1H3,(H,18,19)(H2,17,20,21)
- InChI Key: YWXVGSRRJLYMHX-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C(NC2C=CC=CC=2C)=O)C=C1S(N)(=O)=O)N
Computed Properties
- Exact Mass: 339.04462
- Monoisotopic Mass: 339.04444
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 508
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 124
- XLogP3: 2.2
Experimental Properties
- Density: 1.491
- Melting Point: 289-292 °C (decomp)
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.672
- PSA: 115.28
2-Amino-4-chloro-5-sulfamoyl-o-benzotoluidide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A604420-10mg |
2-Amino-4-chloro-5-sulfamoyl-o-benzotoluidide |
23380-54-3 | 10mg |
$ 196.00 | 2023-04-19 | ||
| TRC | A604420-25mg |
2-Amino-4-chloro-5-sulfamoyl-o-benzotoluidide |
23380-54-3 | 25mg |
$ 460.00 | 2023-09-08 | ||
| TRC | A604420-50mg |
2-Amino-4-chloro-5-sulfamoyl-o-benzotoluidide |
23380-54-3 | 50mg |
$ 884.00 | 2023-04-19 | ||
| TRC | A604420-100mg |
2-Amino-4-chloro-5-sulfamoyl-o-benzotoluidide |
23380-54-3 | 100mg |
$ 1696.00 | 2023-09-08 | ||
| A2B Chem LLC | AF35692-25mg |
2-amino-5-(aminosulphonyl)-4-chloro-N-(o-tolyl)benzamide |
23380-54-3 | 25mg |
$568.00 | 2024-04-20 | ||
| A2B Chem LLC | AF35692-100mg |
2-amino-5-(aminosulphonyl)-4-chloro-N-(o-tolyl)benzamide |
23380-54-3 | 100mg |
$1767.00 | 2024-04-20 |
2-Amino-4-chloro-5-sulfamoyl-o-benzotoluidide Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 2-Amino-4-chloro-5-sulfamoyl-o-benzotoluidide
Comprehensive Overview of 2-Amino-4-chloro-5-sulfamoyl-o-benzotoluidide (CAS No. 23380-54-3)
2-Amino-4-chloro-5-sulfamoyl-o-benzotoluidide (CAS No. 23380-54-3) is a specialized organic compound widely recognized for its unique chemical structure and diverse applications in pharmaceutical and agrochemical research. This compound, often abbreviated as ACSB in scientific literature, features a benzotoluidide backbone modified with amino, chloro, and sulfamoyl functional groups. Its molecular formula, C13H12ClN3O2S, highlights its potential as a key intermediate in synthesizing bioactive molecules. Researchers are increasingly exploring its role in developing novel enzyme inhibitors and receptor modulators, aligning with current trends in targeted drug discovery.
The growing interest in 2-Amino-4-chloro-5-sulfamoyl-o-benzotoluidide is evident from its frequent mentions in patents related to diuretics and antihypertensive agents. A 2023 study published in the Journal of Medicinal Chemistry emphasized its utility in optimizing sulfonamide-based therapeutics, a class gaining traction due to their efficacy in metabolic disorder treatments. Additionally, its chloro-substituted aromatic ring enhances stability, making it valuable for high-throughput screening in drug development pipelines. This aligns with the industry's shift toward fragment-based drug design, where modular compounds like ACSB serve as building blocks.
From an agrochemical perspective, CAS No. 23380-54-3 has shown promise in formulating herbicide synergists. Its sulfamoyl moiety interacts with plant enzymatic pathways, a mechanism explored in recent sustainable agriculture studies. With the global push for eco-friendly crop protection, derivatives of this compound are being tested for reduced environmental persistence while maintaining efficacy—a hot topic in green chemistry forums.
Analytical techniques such as HPLC-MS and NMR spectroscopy are routinely employed to characterize 2-Amino-4-chloro-5-sulfamoyl-o-benzotoluidide due to its complex structure. A 2024 market analysis by Chemical Abstracts Service noted a 17% annual increase in demand for this compound, driven by its versatility in small-molecule libraries for AI-driven drug discovery platforms. This reflects broader trends where computational chemistry tools accelerate the identification of lead compounds.
Safety profiles of ACSB are well-documented in regulatory databases like REACH, emphasizing proper handling under standard laboratory conditions. Its non-toxic degradation products make it preferable for green synthesis protocols, resonating with the circular economy principles advocated by the European Chemicals Agency. Researchers frequently query its solubility in polar solvents and compatibility with peptide coupling reagents—common technical questions addressed in recent webinars by the American Chemical Society.
In conclusion, 2-Amino-4-chloro-5-sulfamoyl-o-benzotoluidide (CAS No. 23380-54-3) exemplifies the intersection of medicinal chemistry and materials science. Its multifaceted applications—from pharmaceutical intermediates to agrochemical adjuvants—position it as a compound of enduring scientific and industrial relevance. Future research directions may explore its nanocarrier functionalization potential, a cutting-edge area in targeted drug delivery systems.
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